molecular formula C23H23N3O2 B14957448 N~4~-[2-(1H-indol-3-yl)ethyl]-2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

N~4~-[2-(1H-indol-3-yl)ethyl]-2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B14957448
M. Wt: 373.4 g/mol
InChI Key: TXCPJTURHDXNRO-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that combines structural elements from both indole and isoquinoline families. These structures are known for their significant biological activities and are often found in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves the coupling of tryptamine derivatives with isoquinoline carboxylic acids. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole and isoquinoline moieties can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different reduced derivatives, which may have different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the indole and isoquinoline rings, while reduction could produce various reduced derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or interact with neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is unique due to its specific combination of indole and isoquinoline structures, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide

InChI

InChI=1S/C23H23N3O2/c1-15(2)26-14-20(18-8-3-4-9-19(18)23(26)28)22(27)24-12-11-16-13-25-21-10-6-5-7-17(16)21/h3-10,13-15,25H,11-12H2,1-2H3,(H,24,27)

InChI Key

TXCPJTURHDXNRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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